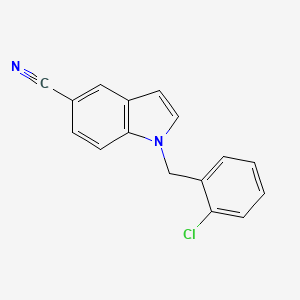

1-(2-chlorobenzyl)-1H-indole-5-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

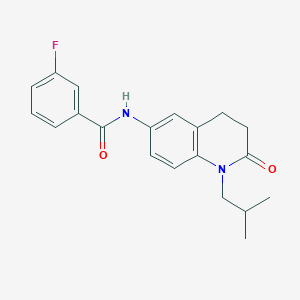

Vue d'ensemble

Description

“1-(2-chlorobenzyl)-1H-indole-5-carbonitrile” is a complex organic compound. It contains an indole group, which is a common structure in many natural and synthetic compounds, a chlorobenzyl group, and a carbonitrile group .

Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the conditions and reactants present. Benzyl chlorides, such as 2-chlorobenzyl chloride, are known to be reactive and can participate in various types of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be determined by its molecular structure. For example, 2-chlorobenzyl chloride is a colorless to slightly yellow liquid with a pungent, aromatic odor .Applications De Recherche Scientifique

Nucleophilic Reactivities and Synthesis Techniques

The exploration of nucleophilic reactivities of indoles, including derivatives similar to 1-(2-chlorobenzyl)-1H-indole-5-carbonitrile, showcases the kinetic coupling of indoles with a range of electrophiles. This foundational study characterizes the nucleophilicity of indoles, offering insights into their reactions with superelectrophilic heteroaromatics. It underpins a range of synthesis techniques, contributing to the broader understanding of indole chemistry (Lakhdar et al., 2006).

Advancements in Domino Cyclization

Indole derivatives engage in DBU-catalyzed microwave-assisted cyclizations, leading to the formation of 1-alkoxypyrazino[1,2-a]indoles. This method, applicable across various indoles and alcohols, advances the synthesis of complex indole-based structures through a sequence of alkyne-allene rearrangement and nucleophilic cyclization (Festa et al., 2018).

Regio-selective Synthesis Approaches

A novel strategy for synthesizing benzo[a]carbazoles through Rh(iii)-catalyzed annulation of 2-arylindoles with α-diazo carbonyl compounds highlights the regio-selective capabilities of indole derivatives. This approach utilizes the NH unit of indole as a directing group, showcasing the potential for creating highly specific indole-based structures with significant atom-efficiency (Li et al., 2017).

Potential Biomedical Applications

Research into the synthesis and evaluation of azafluorene derivatives, including indole-containing compounds, against SARS-CoV-2 RdRp, demonstrates the potential of indole derivatives in biomedical applications. This investigation provides a foundation for developing novel therapeutics targeting viral replication mechanisms (Venkateshan et al., 2020).

Chemical Transformations and Environmental Applications

The study of spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives, including their synthesis and application as corrosion inhibitors, exemplifies the environmental applications of indole derivatives. Through both experimental and theoretical analyses, these compounds show high efficacy in protecting mild steel in corrosive environments, highlighting the versatility of indole-based compounds in industrial applications (Gupta et al., 2018).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-[(2-chlorophenyl)methyl]indole-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2/c17-15-4-2-1-3-14(15)11-19-8-7-13-9-12(10-18)5-6-16(13)19/h1-9H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZVLDFLMCHHDRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CC3=C2C=CC(=C3)C#N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-isopentyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2682441.png)

![5-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,2-oxazole-3-carboxylic acid](/img/structure/B2682444.png)

![2-(Trifluoromethyl)spiro[3.3]heptan-2-amine;hydrochloride](/img/structure/B2682448.png)

![6-(Trifluoromethyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B2682453.png)

![1-(1-methyl-2-oxopropyl)-3-[2-(trifluoromethyl)benzyl]-1H-imidazole-2,4,5(3H)-trione](/img/structure/B2682454.png)

![Ethyl 6-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2682456.png)